molecular formula C18H17NO4 B12544586 Dimethyl 2-anilino-3-phenylbut-2-enedioate CAS No. 143145-84-0

Dimethyl 2-anilino-3-phenylbut-2-enedioate

Cat. No.: B12544586
CAS No.: 143145-84-0
M. Wt: 311.3 g/mol
InChI Key: NDZYYOBSTXDYMR-UHFFFAOYSA-N
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Description

Dimethyl 2-anilino-3-phenylbut-2-enedioate is an organic compound with the molecular formula C₁₈H₁₇NO₄ It is known for its unique structure, which includes an anilino group and a phenyl group attached to a butenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-anilino-3-phenylbut-2-enedioate typically involves the reaction of aniline with dimethyl 2-bromo-3-phenylbut-2-enedioate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the bromine-substituted carbon, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-anilino-3-phenylbut-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

Dimethyl 2-anilino-3-phenylbut-2-enedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-anilino-3-phenylbut-2-enedioate involves its interaction with specific molecular targets. The anilino group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-anilinobut-2-enedioate
  • Dimethyl 2-phenylbut-2-enedioate
  • Dimethyl 2-anilino-3-methylbut-2-enedioate

Uniqueness

Dimethyl 2-anilino-3-phenylbut-2-enedioate is unique due to the presence of both an anilino group and a phenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

143145-84-0

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

dimethyl 2-anilino-3-phenylbut-2-enedioate

InChI

InChI=1S/C18H17NO4/c1-22-17(20)15(13-9-5-3-6-10-13)16(18(21)23-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3

InChI Key

NDZYYOBSTXDYMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C(=O)OC)NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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